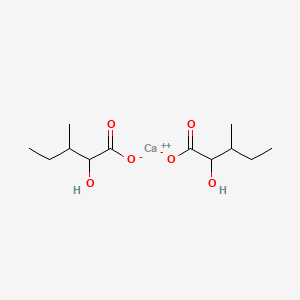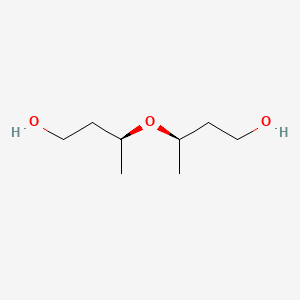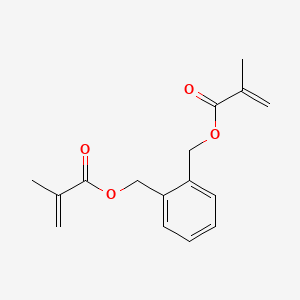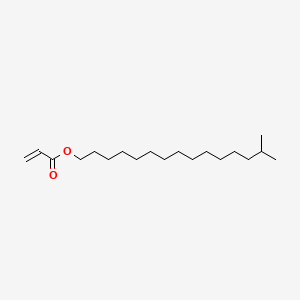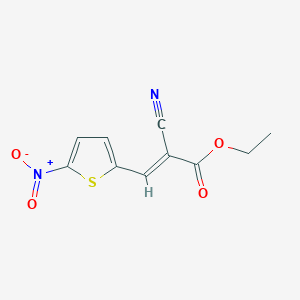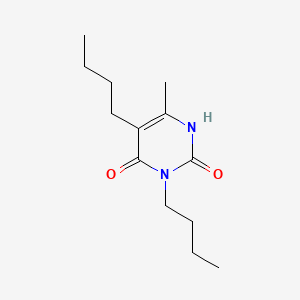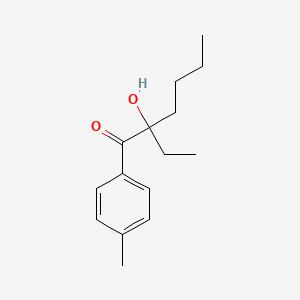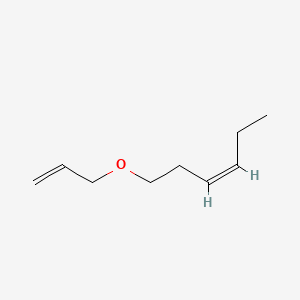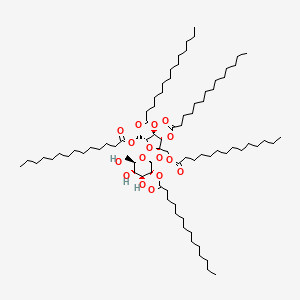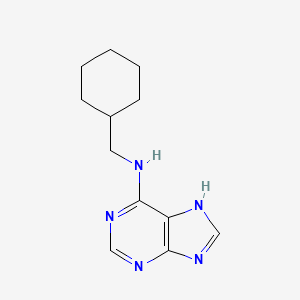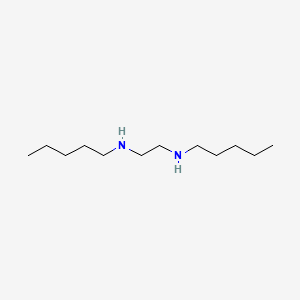
N,N'-Di-n-pentyl-ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Di-n-pentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two n-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-n-pentyl-ethylenediamine typically involves the reaction of ethylenediamine with n-pentyl halides under basic conditions. The reaction can be represented as follows:
H2NCH2CH2NH2+2C5H11X→N,N’-Di-n-pentyl-ethylenediamine+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N’-Di-n-pentyl-ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N,N’-Di-n-pentyl-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
N,N’-Di-n-pentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of N,N’-Di-n-pentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions allows it to influence various biological pathways.
相似化合物的比较
Similar Compounds
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Di-tert-butylethylenediamine
Uniqueness
N,N’-Di-n-pentyl-ethylenediamine is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role.
属性
CAS 编号 |
88619-07-2 |
|---|---|
分子式 |
C12H28N2 |
分子量 |
200.36 g/mol |
IUPAC 名称 |
N,N'-dipentylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI 键 |
PHKIRJNNBPMGKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNCCNCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


